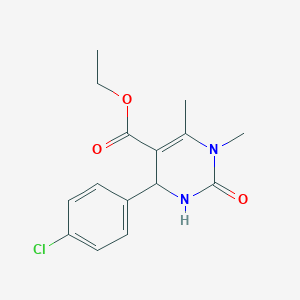
1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea" is a thiourea derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and as chiral solvating agents (CSAs). Thiourea derivatives are particularly interesting due to their ability to form hydrogen bonds and their potential use in various chemical reactions and biological activities .
Synthesis Analysis
Thiourea derivatives can be synthesized through the reaction of amines with isothiocyanates. For example, the synthesis of a thiourea derivative was carried out by reacting 2-[(1R)-1-aminoethyl]phenol with benzoyl isothiocyanate . Similarly, other thiourea compounds were synthesized using reactions of methylbenzoyl isothiocyanates with amines in dry tetrahydrofuran . These methods highlight the versatility of thiourea synthesis, which can be adapted to incorporate various functional groups, such as the tetrahydrofuran moiety in "1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea".
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by the presence of a thiourea moiety, which can engage in hydrogen bonding and other intermolecular interactions. The crystal structure of a related thiourea compound was determined using single crystal X-ray diffraction, revealing its crystallization in the monoclinic space group and providing detailed information about its geometry . These structural analyses are crucial for understanding the properties and reactivity of thiourea derivatives.
Chemical Reactions Analysis
Thiourea derivatives participate in various chemical reactions, often facilitated by their ability to act as hydrogen bond donors and acceptors. They have been used as CSAs for the enantiodiscrimination of amino acid derivatives by NMR spectroscopy, where their interaction with substrates is mediated by base additives . Additionally, thiourea derivatives have been incorporated into thiazolidin-4-ones, which showed activity as HIV-1 fusion inhibitors . These examples demonstrate the chemical versatility of thiourea derivatives in reaction mechanisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The presence of different substituents can significantly affect their solubility, melting points, and reactivity. For instance, the solubility of amino acid derivatives in CDCl3 was enhanced by the use of a thiourea derivative as a CSA in combination with a base additive . The intermolecular interactions present in thiourea derivatives, such as hydrogen bonds, are also reflected in their vibrational spectra, as seen in FT-IR and Raman spectroscopic studies . These properties are essential for the practical application of thiourea derivatives in various fields, including pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
-
Thiazoles : Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
-
Pyrrolidine : Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
-
Indole Derivatives : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
-
Organometallic Chemistry : 2-Methyltetrahydrofuran has been used as an alternative to the classical tetrahydrofuran in organometallic chemistry . The higher stability that basic organometallic reagents display in 2-methyltetrahydrofuran makes it suitable for processes involving such sensitive species .
-
Antimicrobial Activity : A series of novel urea and thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine (valsartan intermediate) was synthesized and evaluated for their antibacterial and antifungal activities .
Propiedades
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c16-12(13-9-11-7-4-8-15-11)14-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTZABANHATOHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386633 |
Source


|
| Record name | 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea | |
CAS RN |
309942-73-2 |
Source


|
| Record name | 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305707.png)
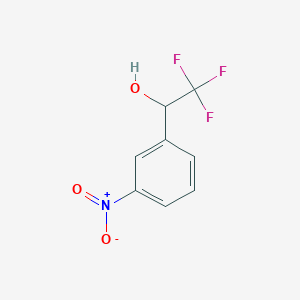
![3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid](/img/structure/B1305720.png)
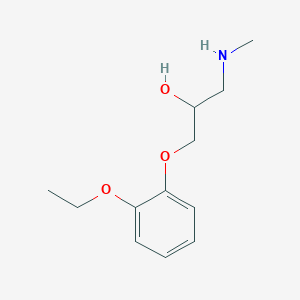
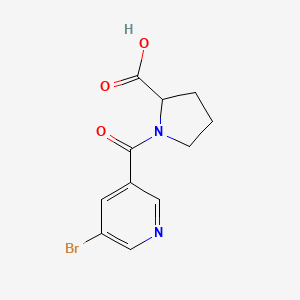
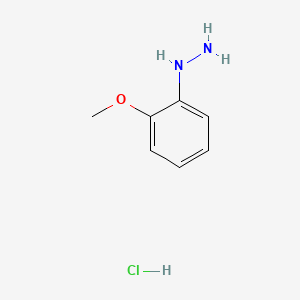
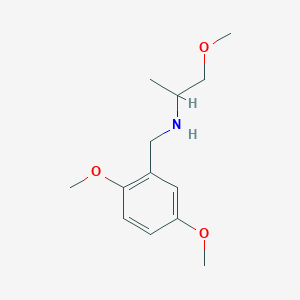
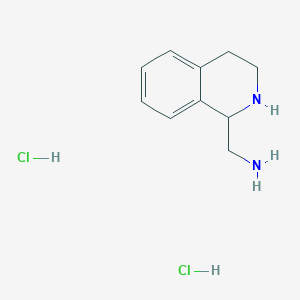
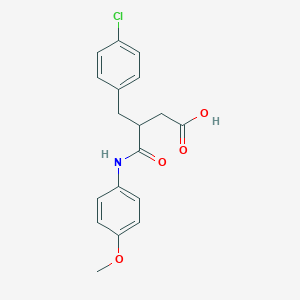
![Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine](/img/structure/B1305740.png)
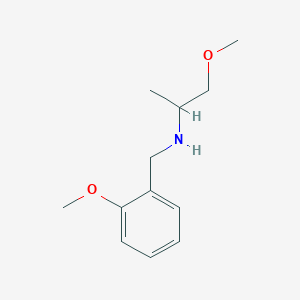
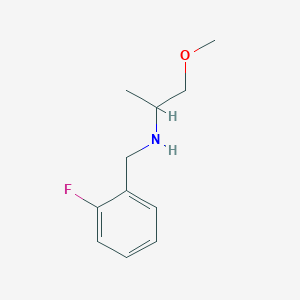
![3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305749.png)
